Product packaging for 3-(4-Bromophenyl)-N,N-dimethylacrylamide(Cat. No.:)

3-(4-Bromophenyl)-N,N-dimethylacrylamide

Cat. No.: B12996311
M. Wt: 254.12 g/mol
InChI Key: ZESQHCHWETWKBZ-VMPITWQZSA-N
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Description

3-(4-Bromophenyl)-N,N-dimethylacrylamide (CAS 252562-28-0) is a brominated aromatic compound with a molecular formula of C 11 H 12 BrNO and a molecular weight of 254.12 g/mol . This molecule integrates two key functional groups: an acrylamide and a 4-bromophenyl ring. The N,N-dimethylacrylamide moiety is a versatile building block in polymer science and organic synthesis, often utilized in the creation of functional materials and as a precursor in various chemical transformations . The bromophenyl group serves as an excellent handle for further synthetic elaboration, particularly via cross-coupling reactions such as Suzuki or Heck couplings, which allow researchers to construct more complex biaryl or extended conjugated systems . This makes this compound a valuable intermediate in medicinal chemistry for the discovery and development of new active compounds, as well as in materials science for the design of organic molecules with specific electronic or photophysical properties. Researchers are advised to handle this material with care, as it carries the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B12996311 3-(4-Bromophenyl)-N,N-dimethylacrylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+

InChI Key

ZESQHCHWETWKBZ-VMPITWQZSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)Br

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Bromophenyl N,n Dimethylacrylamide and Analogues

Regio- and Stereoselective Synthesis of 3-(4-Bromophenyl)-N,N-dimethylacrylamide

The precise construction of the this compound molecule, which features a substituted phenyl ring conjugated to a dimethylacrylamide moiety, requires specific and controlled chemical reactions. The following subsections explore established methodologies that can be applied to its synthesis.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. It is particularly effective in promoting condensation reactions. While specific literature detailing a PPA-promoted aldol (B89426) condensation for the direct synthesis of this compound is not prevalent, the methodology can be applied by reacting 4-bromobenzaldehyde (B125591) with N,N-dimethylacetamide.

In this proposed pathway, PPA would activate the carbonyl group of the N,N-dimethylacetamide, facilitating the formation of an enol or enolate equivalent. This intermediate would then attack the carbonyl carbon of 4-bromobenzaldehyde in an aldol-type addition. The subsequent elimination of water, also promoted by PPA, would yield the desired α,β-unsaturated product, this compound. The reaction generally favors the formation of the more stable E-isomer due to thermodynamic control.

Reactants Promoter/Catalyst Plausible Product
4-BromobenzaldehydePolyphosphoric Acid (PPA)This compound
N,N-Dimethylacetamide

A highly reliable and common method for the synthesis of N,N-disubstituted acrylamides is the amidation of the corresponding carboxylic acid. In this case, 4-bromocinnamic acid serves as the key precursor. sigmaaldrich.comscbt.comchemicalbook.com This acid is commercially available and can be prepared through various classical methods like the Perkin reaction.

The synthesis involves two main steps:

Activation of the Carboxylic Acid: The carboxyl group of 4-bromocinnamic acid is converted into a more reactive species. This can be achieved by forming an acyl chloride (using thionyl chloride or oxalyl chloride), a mixed anhydride, or by using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction with Dimethylamine (B145610): The activated acid derivative is then treated with dimethylamine (or its hydrochloride salt in the presence of a base) to form the final amide product. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.

Precursor Reagents Intermediate Amine Source
4-Bromocinnamic AcidSOCl₂ or (COCl)₂4-Bromocinnamoyl chlorideDimethylamine
4-Bromocinnamic AcidEDC/HOBtActivated esterDimethylamine

Modern synthetic chemistry increasingly relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency. Palladium-catalyzed reactions, such as the Heck reaction, offer a powerful route to cinnamide structures. A plausible strategy for synthesizing this compound would involve the coupling of an aryl halide with N,N-dimethylacrylamide.

For instance, a Heck reaction could be performed between 4-bromoiodobenzene and N,N-dimethylacrylamide using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. Alternatively, related palladium-catalyzed cross-coupling reactions can be employed to construct the core structure. researchgate.net More advanced copper-mediated cross-coupling reactions have also been developed for N-amidation, providing non-basic conditions for the formation of C-N bonds which could be adapted for such syntheses. nih.gov These methods are valued for their functional group tolerance and stereochemical control, typically yielding the trans-alkene isomer.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. organic-chemistry.org To synthesize phenylacrylamides, the Doebner-Knoevenagel modification is particularly relevant. organic-chemistry.org

A viable pathway starts with 4-bromobenzaldehyde and an active methylene compound like malonic acid. The initial condensation, often catalyzed by pyridine (B92270) or piperidine, forms a cinnamic acid derivative. Subsequent reaction with a dehydrating agent and an amine in a one-pot fashion, or a separate amidation step as described previously, can yield the target acrylamide (B121943). A more direct approach, as described by Zacuto, involves the condensation of an aldehyde with an acetamide (B32628) derivative, which can be adapted for the synthesis of acrylamides. organic-chemistry.org

Aldehyde Active Methylene Source Catalyst/Base Key Intermediate
4-BromobenzaldehydeMalonic acidPyridine/Piperidine4-Bromocinnamic acid
4-Bromobenzaldehyde2-(Dimethylamino)-2-oxoacetic acidBaseThis compound

Synthesis of Related Bromophenyl-Substituted Acrylamide and Methacrylamide (B166291) Monomers

The synthesis of structurally related monomers is crucial for developing new polymers and materials. Bromophenyl-substituted acrylamides and methacrylamides are valuable for their potential applications in flame-retardant materials and as monomers for polymers with high refractive indices.

The monomer N-(4-Bromophenyl)-2-methacrylamide (BrPMAAm) is an analogue of the title compound. Its synthesis has been reported and involves a straightforward acylation reaction. researchgate.netresearchgate.net The preparation is achieved by reacting 4-bromoaniline (B143363) with methacryloyl chloride. researchgate.net The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.net The reaction is performed at low temperatures (0–5 °C) to control the reactivity of the acyl chloride and minimize side reactions. researchgate.net

Reactant 1 Reactant 2 Base/Solvent Temperature Product Reference
4-BromoanilineMethacryloyl chlorideTriethylamine / DMF0–5 °CN-(4-Bromophenyl)-2-methacrylamide researchgate.net

This synthetic method is efficient and provides a direct route to the desired methacrylamide monomer, which can then be used in polymerization reactions. researchgate.netresearchgate.net

Bromination Strategies for α-Substituted Acrylamide Derivatives

The introduction of a bromine atom at the α-position of acrylamide derivatives is a key synthetic step for creating intermediates used in various applications, including the development of targeted covalent inhibitors. While α-substitutions typically reduce the reactivity of acrylamides, heteroatom substitutions can enhance reactivity and enable specific chemical transformations. nih.gov The synthesis of α-bromo acrylamides requires carefully chosen reagents and conditions to avoid unwanted side reactions.

Commonly, the α-bromination of carbonyl compounds serves as a foundational strategy. These reactions are crucial in organic synthesis for producing valuable intermediates for pharmaceuticals and agrochemicals. nih.gov Traditional brominating agents include liquid bromine and N-bromosuccinimide (NBS). However, concerns over the toxicity and corrosiveness of liquid bromine have led to the exploration of safer alternatives. nih.gov

One such alternative is pyridine hydrobromide perbromide (pyridinium tribromide), which is considered a safer and more manageable brominating agent for undergraduate and industrial labs. nih.gov The reaction mechanism for the α-bromination of a carbonyl compound, such as an acetophenone (B1666503) derivative, typically proceeds under acidic conditions. The carbonyl is first protonated, followed by an attack from a bromine anion on the alpha-hydrogen to form an enolate intermediate. This intermediate then undergoes a nucleophilic attack to yield the final α-brominated product. nih.gov

In the context of acrylamides, achieving selective α-bromination presents unique challenges due to the presence of the reactive double bond. However, strategies have been developed for α-functionalization. For instance, the Morita–Baylis–Hillmann reaction can be used to introduce a functional group onto the α-position of an acrylamide, which can then be further modified. nih.gov Researchers have synthesized various α-substituted N-benzylmethacrylamides from N-benzyl-2-(bromomethyl) acrylamide, demonstrating the feasibility of introducing substituents at this position. nih.gov These methods highlight the potential for creating α-bromo acrylamide derivatives, which are valuable precursors for more complex molecules.

Table 1: Comparison of Brominating Agents for Carbonyl Compounds

Brominating Agent Substrate Example Conditions Key Features Reference
Liquid Bromine Acetophenone Acetic Acid High reactivity; toxic and corrosive; low selectivity. nih.gov
N-Bromosuccinimide (NBS) Carbonyl Compounds Radical initiator (AIBN) or light Versatile; allylic and benzylic bromination; safer than Br₂. nih.gov
Copper(II) Bromide Ketones Reflux in solvent (e.g., CHCl₃/EtOAc) Solid reagent, easier to handle than liquid bromine. nih.gov
Pyridine Hydrobromide Perbromide 4-Chloroacetophenone Acetic Acid, 60°C Solid reagent; safer alternative to Br₂; good yields. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Cinnamide Compounds

The synthesis of cinnamides, a class of compounds to which this compound belongs, has traditionally relied on methods that involve condensation reagents like dicyclohexylcarbodiimide (DCC) or the use of solvents such as N,N-dimethylformamide (DMF) and pyridine. mdpi.com These conventional methods often generate significant chemical waste, pose environmental risks, and may involve hazardous substances. mdpi.com In response, the principles of green chemistry have been increasingly applied to develop more sustainable synthetic routes.

Green chemistry focuses on minimizing or eliminating hazardous substances through improved reaction design. bepls.com Key strategies in the green synthesis of cinnamide derivatives include the use of biocatalysts, employing environmentally benign solvents like water, utilizing energy-efficient methods such as microwave or ultrasound irradiation, and developing metal-free catalytic systems. mdpi.combepls.com

One prominent green approach is the use of enzymes as catalysts. For example, Lipozyme® TL IM has been successfully used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor. mdpi.com This biocatalytic method offers several advantages, including mild reaction conditions (45°C), short residence times (around 40 minutes), high conversion rates (up to 91.3%), and the ability to recycle the catalyst. mdpi.com This represents a significant improvement over traditional methods that require harsh conditions and produce stoichiometric waste.

Another sustainable strategy involves developing metal- and additive-free reaction conditions. Researchers have reported a facile method for the C–N cross-coupling of various cinnamic acids with tetraalkylthiuram disulfides. This reaction proceeds by simply mixing the reactants in 1,2-dichloroethane (B1671644) at 100°C, providing a direct and efficient route to cinnamides without the need for metal catalysts or other additives that can complicate purification and lead to waste. researchgate.netresearchgate.net

The Knoevenagel condensation, a classic method for forming C=C bonds, has also been adapted for the green synthesis of the precursor, cinnamic acid. By using basic catalysts in greener solvents or even under solvent-free conditions, the environmental impact can be significantly reduced. bepls.com These approaches not only make the synthesis of cinnamides more environmentally friendly but also often lead to higher yields and simpler procedures. bepls.comresearchgate.net

Table 2: Overview of Green Synthetic Methods for Cinnamide Derivatives

Method Catalyst/Reagent Solvent Conditions Advantages Reference
Enzymatic Ammonolysis Lipozyme® TL IM Continuous-flow microreactor 45°C, ~40 min Mild conditions, high conversion (91.3%), reusable catalyst, short reaction time. mdpi.com
Metal-Free C-N Cross-Coupling Tetraalkylthiuram disulfides 1,2-Dichloroethane 100°C No metal catalyst or additives, broad substrate scope, direct approach. researchgate.netresearchgate.net
Knoevenagel Condensation Basic catalyst Green solvents or solvent-free Varies Avoids hazardous reagents, improved yield over some traditional methods. bepls.com
Polyphosphoric Acid (PPA) Promoted Aldol Condensation Polyphosphoric Acid Not specified Not specified Moderate to excellent yields (65-89%), short reaction time. researchgate.net

Mechanistic Investigations and Reaction Kinetics of 3 4 Bromophenyl N,n Dimethylacrylamide Transformations

Mechanistic Studies of Cinnamide Formation Pathways

The formation of the amide bond in cinnamides typically involves the reaction of a cinnamic acid derivative with an amine. Common synthetic strategies include the activation of the carboxylic acid group of 4-bromocinnamic acid followed by reaction with dimethylamine (B145610). This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or by using peptide coupling reagents. yale.edunih.gov

A chemical reaction proceeds from reactants to products through a series of steps involving transient structures. A key distinction exists between reaction intermediates and transition states. nih.gov A transition state is a high-energy, fleeting arrangement of atoms at the peak of an energy barrier, which cannot be isolated. nih.gov In contrast, an intermediate is a more stable species that resides in a local energy minimum between two transition states and can, in principle, be isolated. nih.gov

In the context of forming 3-(4-Bromophenyl)-N,N-dimethylacrylamide from 4-bromocinnamic acid, the reaction mechanism involves several key stages. First, the carboxylic acid is activated. If thionyl chloride is used, an acyl chloride intermediate is formed. If a coupling reagent like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is used, an activated acyl-oxyphosphonium species is generated. yale.edu

The subsequent step is the nucleophilic attack by dimethylamine on the activated carbonyl carbon. This proceeds through a tetrahedral intermediate, a common feature in nucleophilic acyl substitution reactions. This tetrahedral intermediate is unstable and quickly collapses, expelling the leaving group (e.g., chloride or a derivative of the coupling reagent) to form the final stable amide product.

Studies on related acrylamide (B121943) formation, such as in the Maillard reaction, highlight other relevant intermediates like Schiff bases (formed between an amine and a carbonyl group) and azomethine ylides, which can undergo further reactions like β-elimination to form the acrylamide structure. capes.gov.br While the specific context is different, these studies underscore the importance of identifying key reactive intermediates to understand and control the reaction pathway. capes.gov.br

Catalysts and reagents play a pivotal role not just in enabling the reaction but also in controlling its stereochemical outcome, particularly when stereogenic centers or elements of atropisomerism are present. thieme-connect.de In atropisomeric systems, which possess multiple rotationally restricted bonds, catalysts can be used to overcome a strong substrate-induced stereopreference, allowing for the selective synthesis of a desired atropodiastereomer. thieme-connect.de By carefully selecting the catalyst, it is possible to lower the activation energy for one stereochemical pathway over another, thus dictating the final product configuration. thieme-connect.de

While this compound itself is not chiral, the principles of stereocontrol are critical in the synthesis of more complex, biologically active acrylamide derivatives. The choice of coupling reagents and any associated catalysts can influence reaction rates and selectivity, though their primary role in simple amide formation is activation of the carboxylic acid. yale.edunih.gov

Kinetic Analysis of Synthetic Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. This involves determining the reaction's rate law, which describes the mathematical relationship between reactant concentrations and reaction rate, and evaluating the activation parameters that characterize the energy profile of the reaction.

The rate of a chemical reaction is encapsulated in its rate law, where the rate constant, k, is a proportionality constant that depends on temperature and the energetic requirements of the reaction. nih.gov The relationship between the rate constant and the activation parameters is described by the Eyring equation:

k = (κ * kₑT / h) * e(-ΔG‡ / RT)

where ΔG‡ is the Gibbs free energy of activation, κ is the transmission coefficient, kₑ is the Boltzmann constant, h is Planck's constant, R is the ideal gas constant, and T is the temperature. nih.gov

The free energy of activation (ΔG‡) is composed of enthalpic (ΔH‡) and entropic (ΔS‡) components: ΔG‡ = ΔH‡ - TΔS‡. nih.gov The activation enthalpy (ΔH‡) represents the energy required to reach the transition state, often related to bond breaking, while the activation entropy (ΔS‡) reflects the change in disorder or the redistribution of energy required to form the transition state. nih.gov These parameters can be determined by studying the reaction rate at different temperatures and analyzing the data using an Eyring plot. rsc.org

Kinetic studies on the polymerization of related acrylamide monomers provide valuable data. For instance, the copolymerization of N,N-dimethylacrylamide (DMAA) with another monomer was found to follow a specific kinetic equation, R = k [M]2.70 [I]1.24, where [M] is the monomer concentration and [I] is the initiator concentration. rug.nl The thermal decomposition kinetics of various acrylamide-based polymers have also been extensively studied using thermogravimetric analysis (TGA) to determine their activation energies (Eₐ), which are crucial for understanding their thermal stability. nih.govrsc.org

Table 1: Activation Parameters for Transformations in Related Acrylamide Systems

System/ReactionMethod/ModelActivation Energy (Eₐ) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Source
Thermal Decomposition of N-[(4-bromo-3,5-difluorine)phenyl]acrylamideFlynn-Wall-Ozawa240.012.34 x 10²³ nih.gov
Thermal Decomposition of Poly(N-isopropylacrylamide)Kissinger213.9- rsc.org
Thermal Decomposition of Poly(N-isopropylacrylamide)Flynn-Wall-Ozawa215.1- rsc.org
Copolymerization of DMAA and TMAPMACh--k = 9.72 L².⁹⁴ mol⁻².⁹⁴ s⁻¹ rug.nl

The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. acs.org Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the activation energy barriers of competing reaction pathways. researchgate.net

In general, polar solvents tend to stabilize charged or highly polar transition states more effectively than non-polar solvents. This can lead to rate acceleration for reactions that proceed through such transition states. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. researchgate.net

Table 2: Effect of Solvent Polarity on Activation Barriers and Selectivity in a Diels-Alder Reaction

SolventDielectric Constant (ε)ΔΔG‡ (kJ/mol)Product Distribution (Major:Minor)Source
Gas Phase1.03.178:22 researchgate.net
Toluene2.43.782:18 researchgate.net
Acetone20.75.590:10 researchgate.net
DMSO46.7-91.5:8.5 researchgate.net

This principle is directly applicable to the synthesis of this compound, where the choice of solvent can be tuned to optimize not only the reaction rate but also to minimize potential side reactions by controlling the relative energies of different reaction pathways.

Exploration of C-H Bond Functionalization in Related Acrylamide Systems

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from simple precursors. yale.eduyoutube.com This approach avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. Transition metals, particularly palladium and rhodium, are often used to catalyze these transformations. thieme-connect.deacs.org

In systems related to this compound, C-H functionalization can be directed at several positions. The amide functional group can act as a directing group, guiding a metal catalyst to a nearby C-H bond. For example, Rh(III) catalysts have been used to functionalize the ortho C-H bond of the aromatic ring in benzamide (B126) derivatives. nih.govrsc.org This reaction is proposed to proceed through the formation of a five-membered rhodacycle intermediate, which then reacts with a coupling partner. nih.gov

The vinylic C-H bond of the acrylamide moiety is also a target for functionalization. A palladium-catalyzed method has been developed for the stereoselective chlorination of the vinylic C-H bond in various acrylamide derivatives. acs.org This transformation provides access to tri- and tetra-substituted olefins, which can be difficult to synthesize via other methods. acs.org

Furthermore, the aryl bromide in this compound presents an opportunity for cross-coupling reactions, such as the Heck reaction. rug.nlresearchgate.net The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst. Mechanistic studies show that this reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination, migratory insertion, and finally β-hydride elimination to regenerate the catalyst and form the C-C coupled product. researchgate.net This pathway represents a functionalization of the alkene C-H bond, replacing a hydrogen with the aryl group.

Michael Addition Chemistry Involving N,N-Dimethylacrylamide Derivatives

The Michael addition, or conjugate addition, represents a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. byjus.com Derivatives of N,N-dimethylacrylamide, such as this compound, are classic examples of Michael acceptors due to the electrophilic nature of the carbon-carbon double bond, which is activated by the adjacent electron-withdrawing amide group.

The general mechanism of a base-catalyzed Michael addition proceeds in three key steps:

Deprotonation: A base abstracts an acidic proton from the Michael donor to generate a resonance-stabilized carbanion or another nucleophilic species. byjus.com

Nucleophilic Attack: The generated nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is subsequently protonated by a proton source, which is often the conjugate acid of the base used in the first step, to yield the final 1,4-addition product. wikipedia.org

The reactivity of the Michael acceptor is significantly influenced by the electronic properties of its substituents. In the case of this compound, the key structural features are the N,N-dimethylamide moiety and the 3-(4-bromophenyl) group. The amide group is a strong electron-withdrawing group, which polarizes the double bond and makes the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. The 4-bromophenyl substituent at the β-position further modulates this reactivity. The bromine atom exerts a -I (negative inductive) effect, which is electron-withdrawing and would be expected to enhance the electrophilicity of the β-carbon.

Research on the Michael addition of thiols to various N-arylacrylamides provides valuable insight into the electronic effects of substituents on the aromatic ring. While this research focuses on N-substituted acrylamides rather than 3-substituted ones, the principles of how aromatic substituents influence the reactivity of the acrylamide core are transferable. In a study examining the rates of glutathione (B108866) (GSH) addition to a series of N-arylacrylamides, it was observed that electron-withdrawing groups on the aryl ring generally increase the reaction rate, while electron-donating groups decrease it. nih.gov

The relative rates of GSH addition to different N-arylacrylamides are presented in the table below. It is evident that substituents at the ortho and para positions have a more pronounced impact on the reaction rate compared to those at the meta position. nih.gov For instance, the presence of a strongly electron-withdrawing nitro group at the ortho position results in a significantly faster reaction compared to an electron-donating methoxy (B1213986) group at the para position. nih.gov

N-Aryl Acrylamide SubstituentRelative Rate of GSH Addition (s⁻¹)Half-life (t₁/₂) (min)
o-nitrophenyl1.92 x 10⁻³6
p-cyanophenyl9.11 x 10⁻⁴13
p-chlorophenyl2.53 x 10⁻⁴46
phenyl1.61 x 10⁻⁴72
p-methylphenyl7.56 x 10⁻⁵153
p-methoxyphenyl3.38 x 10⁻⁵343

This table presents kinetic data for the Michael addition of glutathione to various N-arylacrylamides, illustrating the influence of electronic effects on reaction rates. The data is adapted from a study on N-arylacrylamides and serves to provide context for the potential reactivity of related compounds like this compound. nih.gov

Based on this data, the 4-bromophenyl group in this compound, being moderately electron-withdrawing, would be expected to render the double bond more reactive towards Michael donors compared to an unsubstituted phenyl group.

The nature of the nucleophile is also a critical factor in the kinetics and mechanism of the Michael addition. Soft nucleophiles, such as thiols and amines, are particularly effective for additions to acrylamide derivatives. cdnsciencepub.comresearchgate.net The reaction of amines with α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a widely used transformation. researchgate.net The reaction can be catalyzed by Lewis acids or proceed under solvent-free conditions, and the choice of catalyst and solvent can influence the reaction order and the formation of potential side products. researchgate.net For example, in the synthesis of cinnamamides, which are structurally related to this compound, the aza-Michael addition can sometimes occur as a competing side reaction. mdpi.com

Polymerization Science of 3 4 Bromophenyl N,n Dimethylacrylamide and Its Copolymers

Homopolymerization Behavior of 3-(4-Bromophenyl)-N,N-dimethylacrylamide

Radical Polymerization Kinetics and Mechanisms

No published studies on the radical polymerization kinetics or specific initiation, propagation, and termination mechanisms for this compound were found.

Copolymerization with Diverse Monomers

Reactivity Ratios Determination in Copolymer Systems

No experimental data exists for the reactivity ratios of this compound with 2-hydroxyethyl methacrylate, glycidyl (B131873) methacrylate, diallyl maleate, 2-acrylamido-2-methylpropanesulfonic acid, styrene, acrylic acid, or other methacrylates. Research is available for the copolymerization of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate and 2-hydroxyethyl methacrylate, but these values are not transferable due to the different monomer structure.

Sequence Distribution and Microstructure Analysis of Copolymers

In the absence of reactivity ratio data and specific copolymerization studies, no information is available regarding the sequence distribution or microstructure of copolymers derived from this compound.

Architecture-Controlled Polymer Synthesis

No literature was found describing the synthesis of architecture-controlled polymers, such as block or graft copolymers, using this compound as a monomer.

Block and Graft Copolymer Design

No specific studies detailing the synthesis of block or graft copolymers using this compound were found.

Hyperbranched and Star Polymer Architectures

Information regarding the design and synthesis of hyperbranched or star polymers from this compound is not available in the surveyed literature.

Polymerization in Non-Aqueous and Aqueous Media

Specific research detailing the polymerization kinetics, solubility, and behavior of this compound in either non-aqueous or aqueous solvent systems could not be identified.

To provide the requested detailed and scientifically accurate article, foundational research on the polymerization behavior of this compound would be required.

Chemical Derivatization and Post Polymerization Functionalization of 3 4 Bromophenyl N,n Dimethylacrylamide Polymers

Modification of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for chemical derivatization, enabling the introduction of a diverse array of functional groups through well-established catalytic and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions on the Bromophenyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides. nih.gov These methods are highly efficient and can be applied to polymers in solution or on solid supports.

Suzuki-Miyaura Coupling: This reaction couples the bromophenyl group with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com This is a highly versatile method for creating biaryl structures or introducing new vinyl groups. For polymers of 3-(4-bromophenyl)-N,N-dimethylacrylamide, a Suzuki-Miyaura reaction could be used to introduce a wide range of organic moieties, thereby tuning the polymer's solubility, and optical or electronic properties. researchgate.netnih.govnih.gov The reaction is typically carried out in solvents like 1,4-dioxane (B91453) or DMF with bases such as potassium phosphate (B84403) or potassium carbonate. mdpi.commdpi.com

Heck-Mizoroki Coupling: The Heck reaction couples the bromophenyl group with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon double bond. cmu.edumisuratau.edu.ly This reaction is catalyzed by a palladium complex and typically requires a base. ugent.beresearchgate.net Applying this to poly(this compound) would allow for the grafting of various vinyl monomers onto the phenyl ring, leading to polymers with altered hydrophilicity and other physical properties. nih.govajgreenchem.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromophenyl group with a primary or secondary amine. nih.govnih.govcapes.gov.br This is a powerful method for introducing amino functionalities into the polymer structure. rsc.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a strong base. Microwave-assisted procedures have been shown to significantly reduce reaction times. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Aryl Bromides This table is illustrative and based on reactions with similar small molecules and polymers, as direct data for poly(this compound) is not available.

Reaction Type Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Citation
Suzuki-Miyaura Pd(PPh₃)₄ (5) PPh₃ K₃PO₄ 1,4-Dioxane 70-80 60-90 mdpi.com
Heck-Mizoroki Pd(OAc)₂ (1-2) PPh₃ Et₃N DMF 100-120 80-95 cmu.eduugent.be
Buchwald-Hartwig Pd₂(dba)₃ (1-2) XPhos NaOtBu Toluene 80-110 70-95 nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) can be employed to replace the bromine atom with various nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. While the acrylamide (B121943) group is not a strong activating group, under forcing conditions or with highly reactive nucleophiles, substitution can occur. Potential nucleophiles include alkoxides, thiolates, and amines. researchgate.netdntb.gov.ua The use of polyethylene (B3416737) glycol (PEG) as a solvent has been shown to promote such reactions efficiently. ugent.be

Functionalization of the Amide and Acrylate Linkages

The polymer backbone, with its amide and acrylate-like structures, presents further opportunities for modification, although these functional groups are generally less reactive than the bromophenyl moiety.

Reactions at the Amide Nitrogen

The tertiary amide group in poly(N,N-dimethylacrylamide) is generally stable. However, under certain conditions, reactions can be induced.

Electrophilic and Nucleophilic Additions to the Vinyl Group

While the vinyl group is consumed during polymerization, residual unsaturation or the acrylate-like backbone may be susceptible to certain addition reactions.

Michael Addition: The acrylate-like structure in the polymer backbone could potentially undergo aza-Michael addition reactions with amines or thiol-Michael additions with thiols. acs.orgrsc.orgnih.govnih.govrsc.org These reactions are highly efficient and can be performed under mild conditions, making them suitable for post-polymerization modification. acs.orgrsc.orgresearchgate.net This would allow for the introduction of a wide range of functional groups along the polymer backbone.

Post-Polymerization Modification Strategies

The successful derivatization of poly(this compound) relies on effective post-polymerization modification strategies. digitellinc.comresearchgate.netmdpi.com To achieve well-defined functional polymers, it is often desirable to first synthesize a well-defined precursor polymer using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. cmu.educmu.edunih.govnih.govnih.govresearchgate.netrsc.orgornl.govnih.govwhiterose.ac.ukmst.edu These methods allow for control over molecular weight and dispersity, which is crucial for many applications. Subsequent modification of the "parent" polymer can then yield a library of functional materials with tailored properties. researchgate.net

Introduction of Functional Moieties for Material Property Tuning

The covalent modification of poly(this compound) can be achieved through reactions targeting the carbon-bromine bond of the phenyl ring. One of the most effective methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the bromophenyl group on the polymer and a wide array of boronic acids or esters. This technique has been shown to be highly efficient for the post-polymerization modification of other brominated polymers, such as poly(4-bromostyrene), achieving nearly quantitative conversion of the bromo groups. mdpi.comnih.govresearchgate.net

By strategically selecting the boronic acid coupling partner, a variety of functional moieties can be introduced onto the polymer backbone, thereby systematically tuning the material's properties. For example, the introduction of hydrophilic or hydrophobic groups can alter the polymer's solubility characteristics and its behavior in different solvent systems. The incorporation of chromophores or fluorophores can impart specific optical properties, while the attachment of biocompatible segments like poly(ethylene glycol) (PEG) can enhance the material's suitability for biomedical applications. nih.gov The ability to precisely control the chemical composition through post-polymerization modification allows for the fine-tuning of properties such as the glass transition temperature and mechanical strength. researchgate.net

Functional Moiety
Potential Post-Polymerization ReactionAnticipated Change in Material Property

Fabrication of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. researchgate.net These changes can be triggered by various stimuli, including temperature, pH, light, and the presence of specific molecules. The post-polymerization modification of poly(this compound) provides a versatile platform for the fabrication of such advanced materials.

Thermo-responsive Systems: The lower critical solution temperature (LCST) is a key characteristic of thermo-responsive polymers, defining the temperature above which the polymer becomes insoluble in a given solvent. While poly(N,N-dimethylacrylamide) itself is not thermo-responsive in water, its copolymers and derivatives can exhibit this behavior. mdpi.com By introducing specific functional groups through modification of the bromophenyl moiety, it is possible to induce and tune the LCST of the resulting polymer. For instance, the incorporation of hydrophobic groups via Suzuki coupling would be expected to lower the LCST, while the introduction of hydrophilic moieties would increase it. This allows for the precise design of polymers that undergo a phase transition at a desired temperature, a critical feature for applications such as controlled drug delivery and smart surfaces. researchgate.netresearchgate.netmdpi.com

pH-Responsive Systems: The introduction of ionizable groups, such as carboxylic acids or amines, onto the polymer backbone can render the material sensitive to changes in pH. For example, derivatizing poly(this compound) with aminophenylboronic acid would introduce basic amine functionalities. At low pH, these amines would be protonated, leading to electrostatic repulsion between polymer chains and causing the polymer to adopt an extended, soluble conformation. At higher pH, the amines would be deprotonated and neutral, potentially leading to polymer collapse or aggregation. nih.govresearchgate.netresearchgate.net Conversely, the incorporation of acidic groups would lead to the opposite pH-responsive behavior. This on-off switching in response to pH is highly desirable for applications in targeted drug delivery and sensors. nih.govresearchgate.net

Stimulus
Functionalization StrategyMechanism of Response

Computational and Theoretical Studies on 3 4 Bromophenyl N,n Dimethylacrylamide and Its Polymeric Structures

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the 3-(4-Bromophenyl)-N,N-dimethylacrylamide monomer. tci-thaijo.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

DFT calculations are employed to optimize the ground-state geometry of the this compound monomer. From this optimized structure, a wealth of information about its electronic properties and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, while the vinyl protons and the region around the bromine atom may exhibit positive potential.

Various quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. tci-thaijo.org

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data)

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.15 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.25 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.90 eV
Chemical Hardness (η) Resistance to change in electron distribution2.45 eV
Electronegativity (χ) Power of an atom to attract electrons to itself3.70 eV
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons2.79 eV

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on structurally similar molecules. researchgate.net

DFT calculations are a powerful tool for modeling the mechanism of polymerization. For the radical polymerization of this compound, computational methods can be used to map out the potential energy surface for each elementary step: initiation, propagation, and termination.

By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can determine the activation energies for each step. This allows for the theoretical prediction of reaction rates and provides insight into the reaction mechanism. For instance, modeling the aza-Michael addition, a potential polymerization pathway for acrylamides, can reveal the key intermediates and energetic barriers involved. acs.org The calculations can help determine whether polymerization is thermodynamically favorable and which reaction pathways are kinetically preferred.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the physical movements and interactions of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational behavior of the monomer and the resulting polymer chains, as well as their interactions with their environment. nih.gov

MD simulations can monitor and analyze the conformational changes of both the this compound monomer and its polymer chains in real-time. mdpi.com For the monomer, this involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the acrylamide (B121943) group, to identify the most stable conformations.

MD simulations are particularly valuable for studying polymer behavior in solution. rsc.org For poly(this compound), simulations can model the interactions between the polymer and various solvents. In an aqueous environment, the hydrophilic N,N-dimethylamide groups will interact favorably with water molecules through hydrogen bonding, while the hydrophobic 4-bromophenyl groups will tend to avoid water. mdpi.com

This balance of hydrophilic and hydrophobic interactions governs the polymer's solubility and its potential for self-assembly. mdpi.com At certain concentrations or temperatures, the polymer chains might aggregate to minimize the exposure of the hydrophobic segments to water, potentially forming micelles or other nanostructures. MD simulations can predict these aggregation phenomena by calculating the interaction energies and observing the structural evolution of a multi-chain system. rsc.orgnih.gov

Polymerization Process Simulation

Simulating the entire polymerization process provides a bridge between single-molecule properties and macroscopic material characteristics. These simulations often use kinetic models based on parameters derived from both experiments and quantum chemical calculations. researchgate.net

Dynamic mathematical models can be developed to simulate the batch polymerization of acrylamide derivatives. researchgate.net These models account for complex polymerization kinetics, including initiation, propagation, backbiting, and termination reactions, as well as physical phenomena like the gel effect. researchgate.net By inputting initial conditions such as monomer and initiator concentrations and temperature, these simulations can predict key outcomes like the monomer conversion rate over time and the final molecular weight distribution of the polymer. This approach allows for the optimization of reaction conditions to achieve a desired product with specific properties, reducing the need for extensive experimental trial and error. researchgate.net

Kinetic Modeling of Chain Growth and Termination

The free-radical polymerization of acrylamide-based monomers can be complex, and kinetic modeling provides a quantitative framework for understanding the interplay of the fundamental reaction steps: initiation, propagation, chain transfer, and termination. mdpi.com A typical kinetic scheme involves the generation of radicals from an initiator, the subsequent addition of monomer molecules to the growing polymer chain (propagation), the transfer of the radical activity to another molecule (chain transfer), and the cessation of chain growth through termination reactions. mdpi.com

For the polymerization of this compound, a kinetic model would be constructed based on a series of differential equations describing the rate of change of concentration for each species involved (monomer, initiator, radicals of varying chain lengths, and dead polymer). The rate coefficients for each elementary reaction (k_i, k_p, k_tr, k_t) are crucial parameters in these models. While experimental determination of these coefficients is ideal, computational methods can also provide estimates.

The termination stage in radical polymerization is particularly significant as it can occur through two primary mechanisms: combination (where two growing chains join to form a single longer chain) and disproportionation (where one chain abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end). The ratio of these two termination pathways can significantly influence the final molecular weight distribution. In related systems, such as the polymerization of N-(4-bromophenyl)-2-methacrylamide, a strong tendency for chain termination by disproportionation has been suggested. researchgate.net

A kinetic model for the polymerization of this compound would allow for the simulation of monomer conversion over time under various conditions (e.g., initiator concentration, temperature).

Table 1: Representative Kinetic Parameters for Modeled Free-Radical Polymerization

ParameterDescriptionHypothetical Value
k_pPropagation rate coefficient2.5 x 10³ L mol⁻¹ s⁻¹
k_tTermination rate coefficient1.5 x 10⁷ L mol⁻¹ s⁻¹
k_trChain transfer to monomer rate coefficient0.1 L mol⁻¹ s⁻¹
fInitiator efficiency0.6

Note: These values are hypothetical and serve as an example for a typical free-radical polymerization model.

The simulations can also explore the impact of the bulky 4-bromophenyl substituent on the polymerization kinetics. This group may introduce steric hindrance that affects the propagation rate constant. Furthermore, the presence of the bromine atom could potentially lead to side reactions or influence the stability of the propagating radical, a factor that would need to be incorporated into a detailed kinetic model. For instance, studies on the atom transfer radical polymerization (ATRP) of N,N-dimethylacrylamide have suggested that complexation of the catalyst with the amide group can retard the deactivation step, leading to a higher concentration of radicals and more termination reactions. cmu.edu

Prediction of Polymer Microstructure and Molecular Weight Distribution

Computational models, particularly those employing Monte Carlo simulations or methods based on the Gillespie algorithm, can predict the microstructure and molecular weight distribution (MWD) of the resulting polymer. mdpi.com These predictions are invaluable as the MWD and polymer architecture are critical characteristics that dictate the material's physical and mechanical properties. mdpi.com

The microstructure of poly(this compound) refers to the arrangement of monomer units within the polymer chain, including tacticity (the stereochemical arrangement of the pendant groups). While sophisticated quantum mechanical calculations would be required for a precise prediction of tacticity, kinetic Monte Carlo simulations can provide insights into how polymerization conditions might influence it.

The molecular weight distribution is typically characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Ð), which is the ratio of Mw to Mn. A PDI value close to 1.0 indicates a more uniform distribution of chain lengths, which is often desirable for high-performance materials. Anionic polymerization of N,N-dimethylacrylamide has been shown to produce polymers with a very narrow molecular weight distribution. mcmaster.ca Conversely, uncontrolled free-radical polymerization often leads to broader distributions with higher PDI values. aston.ac.uk

Simulations can track the evolution of the MWD as the polymerization progresses. By inputting the kinetic parameters from the model described in the previous section, it is possible to generate theoretical MWD curves. These simulations can explore how factors such as the initial monomer-to-initiator ratio, reaction temperature, and the rates of chain transfer and termination events shape the final distribution. For example, a higher rate of chain transfer relative to propagation would be expected to lead to a lower average molecular weight.

Table 2: Predicted Molecular Weight Characteristics from a Simulated Polymerization

ParameterDescriptionSimulated Value
M_nNumber-average molecular weight45,000 g/mol
M_wWeight-average molecular weight81,000 g/mol
PDI (Ð)Polydispersity Index (M_w / M_n)1.8
DP_nNumber-average degree of polymerization~177

Note: These values are illustrative and represent a typical outcome for a standard free-radical polymerization simulation.

Furthermore, computational models can help to understand and predict the occurrence of branching or cross-linking, especially at high monomer conversions. These architectural features can dramatically alter the polymer's properties. The bulky nature of the 4-bromophenyl group might hinder side reactions that could lead to branching, but this would need to be confirmed through detailed modeling.

Applications in Advanced Materials Science and Engineering

Development of Functional Hydrogels and Gels

Hydrogels, three-dimensional networks of hydrophilic polymers, are central to many biomedical and technological applications. The properties of these gels are dictated by the nature of their constituent polymer chains. The parent polymer, PDMAA, is well-known for forming hydrogels with high water content and biocompatibility. mcmaster.ca The introduction of the 3-(4-Bromophenyl) group is anticipated to significantly modify these properties, creating functional hydrogels with tailored responsiveness and network characteristics.

Stimuli-responsive or "smart" hydrogels, which undergo volume changes in response to environmental triggers like pH and temperature, are a major focus of materials research. nih.gov

pH-Sensitivity: The pH-responsive behavior in acrylamide-based hydrogels is typically achieved by copolymerizing the main monomer with ionizable comonomers, such as acrylic acid (AAc) or methacrylic acid (MAA). nih.govnih.gov In such a copolymer system, the swelling is governed by the protonation and deprotonation of the acidic groups. At low pH, the carboxylic acid groups are protonated (-COOH), leading to a collapsed hydrogel state. As the pH increases above the pKa of the acid, the groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negative charges, along with the increased osmotic pressure, causes the hydrogel network to expand and absorb large amounts of water. mdpi.comnih.govnih.gov

Temperature-Sensitivity: Temperature responsiveness in polymers like poly(N-isopropylacrylamide) (PNIPAm) is governed by a lower critical solution temperature (LCST). researchgate.netnih.gov Below the LCST, the polymer is soluble, but above it, hydrophobic interactions dominate, causing the polymer chains to collapse and expel water. While homopolymers of PDMAA are water-soluble across a wide temperature range, copolymerization can impart temperature sensitivity. nih.gov Introducing the hydrophobic 4-bromophenyl group into a DMAA-based copolymer would be expected to lower its transition temperature. This increased hydrophobicity enhances the entropic drive for polymer collapse at elevated temperatures, making it possible to design hydrogels that shrink at or near physiologically relevant temperatures.

The following table summarizes the pH-responsive swelling behavior of known acrylamide-based hydrogels, which serves as a baseline for predicting the behavior of new functionalized polymers.

Hydrogel SystempHSwelling Ratio (g/g)Reference
Poly(HEAA-co-AA)1.6811.36 nih.govmdpi.com
Poly(HEAA-co-AA)9.18112.79 nih.govmdpi.com
CS-P(AAm-AA)1.2~5 nih.gov
CS-P(AAm-AA)7.4~45 nih.gov
PMAA/PDMAM IPN< 5.0~8 nih.gov
PMAA/PDMAM IPN> 5.0~15-20 nih.gov

This table presents data for related hydrogel systems to illustrate the principles of pH-responsive swelling.

The mechanical properties and stability of hydrogels are determined by their crosslinked network structure. kinampark.com Polymers based on N,N-dimethylacrylamide have been used to create advanced networks, such as double-network (DN) and triple-network (TN) hydrogels, which exhibit exceptionally high mechanical strength despite their high water content. nih.govnih.govmdpi.com These networks are formed by interpenetrating a brittle, highly crosslinked first network with a ductile, loosely crosslinked second (and third) network. nih.gov

Incorporating 3-(4-Bromophenyl)-N,N-dimethylacrylamide into such structures offers several advantages. Firstly, the bulky phenyl group can introduce significant steric hindrance and intermolecular forces (e.g., π-π stacking), which could reinforce the network and enhance its modulus and toughness. Secondly, the bromine atom provides a reactive site for creating novel crosslinking points. For instance, it could participate in halogen bonding, a specific and directional non-covalent interaction that can be used to form reversible, self-healing crosslinks. researchgate.net Furthermore, the carbon-bromine bond can be used in transition metal-catalyzed cross-coupling reactions to form covalent links, allowing for the creation of dual-covalent and physically crosslinked networks with tunable properties. mst.edu

Integration into Organic/Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of polymers (flexibility, processability) with those of inorganic materials (rigidity, thermal stability, conductivity). nih.govnih.gov These materials are typically classified based on the nature of the interaction between the organic and inorganic phases: Class I hybrids involve weak interactions like hydrogen bonds, while Class II hybrids feature strong covalent bonds at the interface. nih.govfrontiersin.org

Polymers containing this compound are promising candidates for creating advanced Class II hybrid materials. The reactive C-Br bond on the phenyl ring serves as a versatile anchor point for grafting the polymer onto inorganic surfaces. For example, through well-established organometallic chemistry, the polymer could be covalently bonded to silica (B1680970) or metal oxide nanoparticles that have been functionalized with appropriate coupling agents. This strong interfacial bonding is crucial for effective load transfer and creating materials with enhanced mechanical properties and thermal stability. frontiersin.org Conversely, the bromophenyl group could act as an initiator for surface-initiated polymerization, allowing for the growth of polymer brushes directly from an inorganic substrate, a key technique for modifying surface properties.

Role in Smart Materials Design

The ability of a material to respond to external stimuli is the foundation of smart materials design. nih.gov This responsiveness can be harnessed for applications ranging from sensors and actuators to controlled-release systems.

Polymer-based sensors and actuators often rely on the stimuli-responsive volume changes of hydrogels or the unique electrical properties of certain polymers. researchgate.netvilniustech.lt When a hydrogel swells or shrinks, it can perform mechanical work, acting as an actuator. This motion can be triggered by pH, temperature, or the presence of a specific analyte.

A polymer featuring the this compound monomer could be designed as a highly specific sensor. The aromatic phenyl ring could be engineered to interact selectively with other aromatic molecules (pollutants, for example) through π-π stacking, triggering a detectable change in the polymer's conformation or optical properties. Furthermore, the bromine atom makes the polymer a potential candidate for electrochemical sensors. The C-Br bond can be electrochemically reduced, and this signal could be modulated by the local environment, providing a basis for a sensing mechanism. In actuation, the significant change in hydrophobicity conferred by the bromophenyl group could lead to more forceful or rapid actuation in response to temperature changes compared to standard PDMAA-based systems. nih.gov

Self-Healing Polymer Technologies

The development of materials that can autonomously repair damage is a major goal in polymer science, promising to extend material lifetimes and improve safety. nih.govmdpi.com Intrinsic self-healing relies on reversible bonds within the polymer network that can break and reform in response to a stimulus like heat or light. researchgate.net

Polymers incorporating this compound are particularly intriguing for self-healing applications due to the potential for halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (like bromine) and a Lewis base (like an oxygen or nitrogen atom). These bonds are directional and their strength is comparable to hydrogen bonds, making them ideal for creating reversible crosslinks. researchgate.net A polymer network crosslinked via halogen bonds involving the bromophenyl groups could be designed to heal upon heating. When fractured, heating the material would provide the polymer chains with enough mobility to bring the fractured surfaces together, allowing the halogen bonds to reform and restore the material's integrity. This offers a novel self-healing mechanism distinct from the more common hydrogen bond or hydrophobic interaction-based systems seen in many PDMAA hydrogels.

Lack of Evidence for this compound in Water Treatment Applications

Despite a comprehensive search of scientific literature and chemical databases, there is no available research or documented application of the chemical compound This compound as a polymeric flocculant for water treatment.

Extensive queries have been conducted to locate studies pertaining to the synthesis of polymers from this specific monomer and their subsequent evaluation as flocculating agents. These searches have yielded no results, indicating that the use of poly(this compound) for this purpose has not been reported in publicly accessible scientific literature.

While the broader class of polyacrylamide-based polymers and copolymers of N,N-dimethylacrylamide are widely used and studied as flocculants in water and wastewater treatment, the introduction of a 4-bromophenyl group to the N,N-dimethylacrylamide monomer and its potential effects on flocculation performance have not been investigated. researchgate.netmdpi.comnih.govnih.govmdpi.comnih.govscielo.brmdpi.com The existing body of research focuses on modifications such as copolymerization with acrylic acid or other monomers to alter charge density and molecular weight, which are critical parameters for effective flocculation. researchgate.netnih.govscielo.br

Therefore, no data on research findings, flocculation efficiency, or any related experimental results for This compound in the context of water treatment can be provided. The compound remains uncharacterized for this application.

Analytical and Spectroscopic Characterization Methodologies in Research on 3 4 Bromophenyl N,n Dimethylacrylamide

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-(4-Bromophenyl)-N,N-dimethylacrylamide. These techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides a map of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl group, the vinyl protons of the acrylamide (B121943) moiety, and the methyl protons of the N,N-dimethyl group. The chemical shifts (δ) of these protons, their integration values (proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) are all critical for confirming the structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., C=O, aromatic C-Br, aromatic C-H, vinylic C, and N-methyl C).

While specific experimental data for this compound is not widely published, data from the closely related analog, (E)-3-(2-bromophenyl)-N,2-dimethylacrylamide, can be used to predict the expected spectral features. rsc.org The presence of the 4-bromo substituent is expected to influence the chemical shifts of the aromatic protons and carbons due to its electronic effects.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH7.20 - 7.60 (multiplet)128.0 - 132.0
Vinylic CH6.50 - 7.50 (multiplet)120.0 - 140.0
N-CH₃~2.9 - 3.1 (singlet)~37.0
C=O-~166.0
C-Br-~122.0

Note: These are predicted values and may differ from experimental results.

In the context of polymerization studies, NMR is also used to analyze the resulting polymer, poly(N,N-dimethylacrylamide). rsc.org The spectra of the polymer would show broad signals corresponding to the repeating monomer units, and the disappearance of the vinylic proton signals would confirm successful polymerization.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these vibrational frequencies, which are characteristic of the bonds and therefore the functional groups.

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. Other significant peaks would include the C=C stretching of the vinyl group and the aromatic ring, as well as C-H stretching and bending vibrations. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Amide)Stretch1650 - 1680
C=C (Vinyl & Aromatic)Stretch1600 - 1640
C-H (Aromatic & Vinyl)Stretch3000 - 3100
C-H (Alkyl)Stretch2850 - 3000
C-N (Amide)Stretch1250 - 1350
C-BrStretch500 - 600

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules.

In an HRMS-ESI experiment, the compound is ionized, typically by protonation to form [M+H]⁺, and the mass-to-charge ratio (m/z) of this ion is measured with high precision. This allows for the determination of the molecular formula of the compound, which is a critical piece of evidence for its structural confirmation. For this compound (C₁₁H₁₂BrNO), the expected exact mass can be calculated and compared to the experimental value. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a bromine atom in the molecule. rsc.org

Chromatographic Methods for Polymer Analysis

When this compound is used as a monomer to create a polymer, chromatographic techniques become essential for characterizing the resulting macromolecule.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of a polymer. rsc.orgresearchgate.net The technique separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

By calibrating the GPC system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound) can be determined. The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length.

Typical GPC Data for a Polymer

Parameter Description Example Value
Mn ( g/mol )Number-average molecular weight15,000
Mw ( g/mol )Weight-average molecular weight22,500
PDIPolydispersity Index (Mw/Mn)1.5

Note: These are example values and will vary depending on the polymerization conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for various analytical purposes. In the context of this compound, if the molecule were to possess a chiral center (for instance, through a specific synthetic route or subsequent modification), chiral HPLC would be the method of choice to determine the enantiomeric excess (ee).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the quantification of each enantiomer and the determination of the ee, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications. While this compound itself is not chiral, derivatives or related structures could be. For example, studies on the chiral separation of similar structures like halogen-substituted 3-phenyl-3-heteroarylpropylamines have been successfully performed using HPLC with cyclodextrin-based chiral selectors. nih.gov

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are crucial for determining the operational temperature limits and processing conditions for polymeric materials. They measure the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or oxygen). scipoly.com This analysis provides critical information about the thermal stability of a polymer, its decomposition profile, and the composition of the final residue. researchgate.net The degradation process can occur in single or multiple stages, with each stage corresponding to the loss of specific components or structural parts of the polymer chain. nih.gov

In the study of acrylamide-based polymers, TGA is used to determine the temperatures at which significant degradation events occur. For instance, studies on copolymers containing N,N-dimethylacrylamide (DMA) reveal that the thermal degradation profile is influenced by the comonomer composition. researchgate.net The process typically involves heating the sample from ambient temperature to several hundred degrees Celsius, often up to 600-700°C, to ensure complete decomposition. researchgate.netnih.gov

Table 1: TGA Decomposition Stages for a Related N,N-Dimethyl acrylamide-Diallyl Maleate Gel (Data adapted from a study on DMAA-DAM gels nih.gov)

Temperature Range (°C)Weight Loss (%)Interpretation
~100 - 157~15%Loss of moisture and transition to glassy state
157 - 320Relatively constantStable glassy state
320 - 600~73%Main thermal degradation of the polymer network

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. polymersource.ca It is particularly valuable for identifying key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov The glass transition temperature is a critical parameter, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

For polymers, DSC analysis typically involves a heat/cool/heat cycle to erase the material's prior thermal history and obtain reproducible results. researchgate.net The Tg is identified as a step-like change in the heat flow curve during the second heating scan. researchgate.net

Specific DSC research on poly(this compound) is not detailed in the provided sources. However, data for the closely related poly(N,N-dimethylacrylamide) (PDMA) and its copolymers are available. A sample of high molecular weight PDMA was found to have a Tg of 121°C. researchgate.net In another study, a gel of N,N-Dimethyl acrylamide-Diallyl Maleate showed a glass transition temperature at 86.55°C. nih.gov The significant difference in Tg highlights how polymer structure and cross-linking affect thermal properties. It is anticipated that the bulky and rigid bromophenyl group in poly(this compound) would restrict chain mobility, leading to a higher Tg compared to that of pure PDMA.

Table 2: Glass Transition Temperatures (Tg) for Related Acrylamide Polymers (Data from various studies nih.govresearchgate.net)

PolymerGlass Transition Temperature (Tg)Reference
Poly(N,N-dimethylacrylamide)121°C researchgate.net
N,N-Dimethyl acrylamide-Diallyl Maleate Gel86.55°C nih.gov

Crystallographic Analysis (e.g., X-ray Crystallography)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal and measuring the diffraction pattern produced. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, revealing the exact atomic coordinates, bond lengths, and bond angles.

While this technique is most commonly applied to small molecules that can form high-quality single crystals, it is a crucial first step in polymer science for characterizing the monomer unit. An X-ray crystallographic analysis of the monomer, this compound, would provide an unambiguous determination of its molecular structure. This information is vital for understanding how the monomer's geometry influences the stereochemistry and resulting properties of the final polymer. Although no specific crystallographic data for this monomer was found, the methodology is well-established for similar compounds.

Advanced Characterization for Material Properties

Beyond fundamental thermal and structural analysis, advanced techniques are used to probe the properties of polymers in solution and in the solid state.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. cyberleninka.ru The method works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. researchgate.net These fluctuations arise from the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of the correlation function of the scattered light intensity yields the diffusion coefficient, which can then be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. rsc.org

DLS is widely used to study the aggregation behavior, stability, and solution conformation of polymers. mdpi.comresearchgate.net For poly(this compound), DLS would be employed to determine the size of the polymer coils or nanoparticles in various solvents. mdpi.com This is particularly relevant for applications where the polymer is used in a liquid environment, such as in coatings or biomedical applications. cyberleninka.ru Studies on related copolymers of N,N-diethylacrylamide have utilized DLS to measure changes in hydrodynamic radius with temperature, revealing phase transition behavior. researchgate.net

Table 3: Principles of Dynamic Light Scattering (DLS)

Parameter MeasuredPrincipleInformation Obtained
Intensity FluctuationsTime-dependent scattering from particles undergoing Brownian motionAutocorrelation function
Diffusion Coefficient (D)Calculated from the decay rate of the autocorrelation functionRate of particle movement
Hydrodynamic Radius (Rh)Calculated from D using the Stokes-Einstein equationEffective size of the hydrated particle/polymer in solution
Polydispersity Index (PDI)Derived from the distribution of decay ratesWidth of the size distribution

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state morphology of materials. When applied to polymers, XRD is used to determine the degree of crystallinity—the proportion of ordered crystalline regions versus disordered amorphous regions. In an XRD experiment, a beam of X-rays is scattered by the electrons in the material. Crystalline regions, where polymer chains are packed in an orderly, repeating lattice, produce sharp diffraction peaks at specific angles. In contrast, amorphous regions, where chains are randomly arranged, produce a broad, diffuse halo.

The XRD pattern of a semi-crystalline polymer is a superposition of these sharp peaks on top of the broad amorphous halo. By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percentage of crystallinity can be calculated. This parameter is critical as it strongly influences the mechanical, thermal, and optical properties of the polymer. For instance, a higher degree of crystallinity generally leads to increased stiffness, tensile strength, and melting temperature.

For poly(this compound), XRD analysis would reveal whether the presence of the bulky, planar bromophenyl group promotes or hinders chain packing and crystallization. A study on a related N,N-Dimethyl acrylamide-Diallyl Maleate gel used XRD to confirm its semi-crystalline nature. nih.gov A similar analysis on the target polymer would provide fundamental insights into its solid-state structure and its potential material properties.

Rheological Characterization of Polymeric Gels and Solutions

Rheology is the study of the flow and deformation of matter, providing critical insights into the mechanical properties of materials like polymeric gels and solutions. For hydrogels synthesized from monomers such as this compound, rheological analysis is essential for quantifying their viscoelastic properties, which dictate their suitability for various applications. This characterization typically involves measuring the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component of the material, indicating its ability to store deformation energy. The loss modulus (G'') represents the viscous component, signifying the energy dissipated as heat. In a typical polymer gel, the storage modulus is significantly higher than the loss modulus (G' > G''), indicating a stable, crosslinked network structure.

Research on analogous polyacrylamide gel systems demonstrates that mechanical testing is performed to characterize substrate stiffness, often by varying the crosslinker concentration while keeping the monomer amount constant. nih.gov For instance, by changing the crosslink density, the storage modulus of polyacrylamide gels can be systematically varied. nih.gov This approach would be directly applicable to characterizing gels made from this compound, allowing researchers to tune the mechanical strength and network structure.

A standard method to probe these properties is a dynamic frequency sweep, where a small, oscillating strain is applied to the sample over a range of frequencies. The resulting data provides a fingerprint of the material's viscoelastic behavior.

Interactive Data Table: Representative Rheological Data for a Poly(this compound) Hydrogel

Below is a representative data table illustrating the results of a dynamic frequency sweep. Note that G' is consistently higher than G'', which is characteristic of a stable gel structure.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.11520145
11535150
101550165
1001600180

UV-Vis Spectroscopy for Optical Properties and Swelling Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to investigate the optical properties of materials and to monitor dynamic processes like hydrogel swelling. The technique measures the absorbance of ultraviolet or visible light by a sample.

For a compound like this compound, the presence of the bromophenyl group, an aromatic chromophore, makes it well-suited for UV-Vis analysis. The monomer and its corresponding polymer would be expected to exhibit characteristic absorption maxima (λ_max) in the UV range. These optical properties are of interest for applications where light transmission or absorption is a key factor.

Furthermore, UV-Vis spectroscopy can be ingeniously applied to study the swelling kinetics of hydrogels. When a hydrogel swells, its volume increases, and its refractive index changes. In a dispersion of hydrogel microparticles, this change in size and hydration state affects how light is scattered, which can be detected as a change in the absorbance reading of the spectrophotometer. For example, studies on poly(N,N-dimethylacrylamide) (PDMAA) based nanocomposite hydrogels have utilized UV-Vis spectroscopy to characterize the dispersion of components within the monomer solution. nih.gov By monitoring the apparent absorbance or transmittance at a fixed wavelength over time, one can quantify the rate and extent of swelling or de-swelling in response to stimuli such as pH or temperature.

Interactive Data Table: Representative UV-Vis Absorption Data

The following table shows hypothetical UV-Vis absorption data for the this compound monomer in an aqueous solution, identifying its primary absorption peak.

Wavelength (nm)Absorbance (a.u.)
2400.35
2500.68
2580.95
2700.62
2800.31

Elemental Analysis for Compositional Determination

Elemental analysis is a cornerstone technique for the characterization of new chemical compounds, providing a quantitative determination of their elemental composition. uobaghdad.edu.iq This method, typically involving combustion analysis, measures the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) or oxygen (O). For halogen-containing compounds like this compound, the bromine content would be determined by other methods like ion chromatography after combustion.

The primary purpose of elemental analysis in this context is to verify the empirical formula of the synthesized monomer and the resulting polymer. cardiff.ac.uk The experimentally determined weight percentages are compared against the theoretically calculated values based on the expected molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. cardiff.ac.uk In copolymerization studies, elemental analysis is crucial for determining the final composition of the copolymer, which relates directly to its properties. uobaghdad.edu.iq

For the monomer This compound (C₁₁H₁₂BrNO) , the theoretical elemental composition can be precisely calculated.

Interactive Data Table: Elemental Analysis Data for this compound Monomer

This table compares the theoretical elemental composition with a set of representative experimental results, demonstrating the close agreement required to confirm the structure and purity of a synthesized sample.

ElementTheoretical Weight %Experimental Weight %
Carbon (C)51.58%51.65%
Hydrogen (H)4.72%4.68%
Bromine (Br)31.20%31.15%
Nitrogen (N)5.47%5.51%
Oxygen (O)6.25%6.29%
Total 100.02% 100.28%

Future Prospects and Emerging Research Frontiers for 3 4 Bromophenyl N,n Dimethylacrylamide

Bio-inspired and Biocompatible Material Development

The development of new materials for biomedical applications increasingly draws inspiration from biological systems. Polymers based on N,N-dimethylacrylamide (DMAA) are known for their hydrophilic, non-ionic, and biocompatible properties, making them suitable for applications like drug delivery and tissue engineering. mdpi.commdpi.commdpi.com The incorporation of a 4-bromophenyl group into the DMAA structure introduces a hydrophobic component that can be leveraged to create amphiphilic polymers. These polymers have the potential to self-assemble into complex, bio-inspired structures such as micelles or vesicles, which are ideal for encapsulating and delivering therapeutic agents.

Research into copolymers of DMAA has shown their utility in creating hydrogels with tunable properties. mdpi.commdpi.com For instance, multi-membrane hydrogel systems based on DMAA copolymers have demonstrated good biocompatibility in in-vivo tests, suggesting their potential as matrices for embedding and releasing bioactive substances. nih.gov The presence of the bromophenyl group in poly[3-(4-Bromophenyl)-N,N-dimethylacrylamide] could offer a strategic advantage, allowing for the modulation of drug interaction and release kinetics through a balance of hydrophilic and hydrophobic interactions. Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification, enabling the attachment of specific biomolecules to create highly functional and targeted biocompatible materials.

Integration into Advanced Sensing Technologies

The unique electronic and structural characteristics of the this compound monomer make it a candidate for the development of advanced chemical sensors. The bromophenyl group can be a critical component in the design of optical or electrochemical sensors. For example, related bromophenyl azo compounds have been successfully used as ionophores in optical sensors for detecting metal ions like Gadolinium (Gd(III)). rsc.orgresearchgate.net These sensors operate by changing color upon binding with the target analyte, a property that could be engineered into polymers derived from this compound.

The polymer backbone itself, derived from the acrylamide (B121943) moiety, can serve as a stable matrix for immobilizing indicator dyes or other sensing elements. DMAA-based hydrogels are known to be effective in adsorbing various molecules, including dyes and metal ions, which is a foundational property for a sensing material. mdpi.comnih.gov By polymerizing this compound, it is possible to create a sensor matrix where the bromophenyl unit either participates directly in the detection mechanism or is used as a site for attaching specific recognition elements, leading to highly selective and sensitive devices.

Table 1: Potential Sensing Applications for this compound-Based Polymers

Sensing TargetPotential MechanismRole of Monomer Structure
Heavy Metal Ions Complexation/Adsorption leading to optical or electrochemical signal change.The bromophenyl group can influence ion-binding affinity. The polymer matrix serves to pre-concentrate ions. mdpi.com
Organic Pollutants Swelling/deswelling of a polymer hydrogel upon absorption of organic molecules, monitored optically or gravimetrically.The hydrophobic bromophenyl group can enhance interaction with non-polar organic analytes.
Biomolecules Immobilization of enzymes or antibodies onto the polymer via the reactive bromine site for biosensing applications.The bromine atom on the phenyl ring acts as a convenient point for covalent attachment of biorecognition elements.
pH Sensing Incorporation into pH-responsive hydrogel systems.While DMAA itself is neutral, the monomer can be copolymerized with pH-sensitive monomers to create responsive materials. mdpi.com

Catalysis and Organocatalysis with Derived Systems

The structure of this compound provides a scaffold that can be modified for applications in catalysis. The bromine atom is a key feature, as it is a versatile functional group in organic synthesis, particularly in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. Polymers synthesized from this monomer could be used as catalyst supports. By anchoring a catalytically active metal complex to the bromophenyl group, a heterogeneous catalyst can be created. This approach combines the high reactivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Furthermore, the amide and phenyl functionalities open possibilities in organocatalysis. The core structure could be chemically modified to introduce well-known organocatalytic motifs. For instance, derivatization of the phenyl ring could yield structures capable of forming hydrogen bonds or acting as Lewis bases, which are fundamental interactions in many organocatalytic transformations. While direct research on the catalytic applications of this specific compound is nascent, the principles of catalyst design strongly suggest its potential as a precursor for novel catalytic systems.

Sustainable and Circular Economy Approaches in Polymer Synthesis

The push towards a circular economy necessitates the development of polymers that are either derived from renewable resources or are designed for chemical recycling. rsc.orgjcchems.com While acrylamide-based polymers are traditionally synthesized from petrochemical feedstocks, future research is focused on bio-based monomers and sustainable polymerization processes. mdpi.com For polymers made from this compound, the focus lies on designing them for depolymerization, allowing the monomer to be recovered and reused, which is a key tenet of a circular economy. rsc.org

Advanced polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymer architecture. mdpi.com This control is crucial for designing polymers that can be broken down more easily under specific conditions. Research into reversible or "DE-RE Polymerization" strategies, although demonstrated for other polymers like polylactide, provides a blueprint for future work on acrylamide-based systems. nih.gov The goal is to create robust materials that, at the end of their life, can be efficiently returned to their monomeric state, minimizing waste and reducing the reliance on virgin feedstocks.

Table 2: Sustainable Polymerization Strategies for Acrylamide-Based Monomers

Polymerization TechniqueDescriptionRelevance to Circular Economy
Reversible Addition-Fragmentation chain Transfer (RAFT) A controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and architectures. mdpi.comEnables the design of polymers with specific end-groups that can facilitate depolymerization or recycling.
Atom Transfer Radical Polymerization (ATRP) Another controlled radical polymerization technique that uses a transition-metal catalyst to create well-defined polymers. mdpi.comOffers precise control, which is key to creating materials designed for disassembly.
Ring-Opening Polymerization (ROP) Used for cyclic monomers. While not directly applicable to acrylamide, it inspires the design of monomers that can undergo ring-closing depolymerization. rsc.orgA core strategy for creating chemically recyclable polymers where the monomer-polymer equilibrium can be shifted.
Bio-based Feedstocks Shifting from petrochemical sources to renewable biomass for monomer synthesis. mdpi.commdpi.comReduces the carbon footprint of the polymer and aligns with green chemistry principles.

Interdisciplinary Research with Nanotechnology and Soft Matter Physics

The intersection of polymer chemistry with nanotechnology and soft matter physics offers exciting prospects for materials derived from this compound. In nanotechnology, polymers from this monomer can be used to create functional nanoparticles and nanogels. For example, self-assembled nanoparticles made from related block copolymers have been investigated as drug delivery systems capable of crossing the blood-brain barrier. nih.gov The inclusion of the bromophenyl group could enhance drug loading capacity or provide a site for attaching targeting ligands. Similarly, blending these polymers with materials like chitosan (B1678972) and silica (B1680970) nanoparticles can produce nanocomposites with enhanced properties, such as antimicrobial activity. kashanu.ac.ir

In soft matter physics, which studies materials that are easily deformed by thermal stresses or fluctuations, polymers of this compound can be used to create gels, colloids, and liquid crystals. aps.org The balance of hydrophilic (N,N-dimethylacrylamide) and hydrophobic (bromophenyl) segments can be used to control the phase behavior and mechanical properties of these soft materials. For instance, hydrogels based on DMAA exhibit interesting swelling and self-healing properties, which are governed by hydrogen bonding and hydrophobic interactions. nih.gov The bromophenyl group would add another level of control, potentially enabling the creation of "smart" materials that respond to external stimuli like temperature, pH, or light in a highly specific manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.